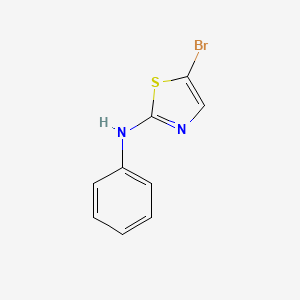

5-Bromo-N-phenylthiazol-2-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

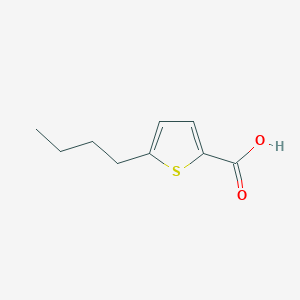

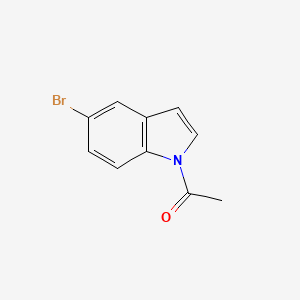

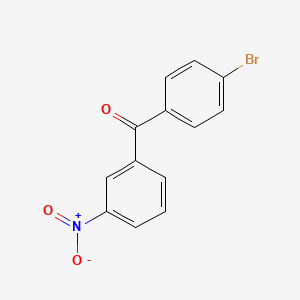

5-Bromo-N-phenylthiazol-2-amine is a chemical compound with the molecular weight of 255.14 . Its IUPAC name is 5-bromo-N-phenyl-1,3-thiazol-2-amine .

Molecular Structure Analysis

The InChI code for 5-Bromo-N-phenylthiazol-2-amine is 1S/C9H7BrN2S/c10-8-6-11-9 (13-8)12-7-4-2-1-3-5-7/h1-6H, (H,11,12) .Physical And Chemical Properties Analysis

5-Bromo-N-phenylthiazol-2-amine is a solid at room temperature . It should be stored in a dark place, under an inert atmosphere, at temperatures between 2-8 degrees Celsius .Scientific Research Applications

Antimicrobial Activity

“5-Bromo-N-phenylthiazol-2-amine” has been studied for its potential as an antimicrobial agent. Research indicates that derivatives of this compound exhibit moderate inhibitory activities against both Gram-positive and Gram-negative bacteria strains . The presence of the thiazole moiety contributes to its effectiveness, and it’s being considered as a candidate for new antimicrobial drugs.

Antifungal Inhibition

In addition to its antibacterial properties, this compound has shown excellent antifungal inhibition. Certain synthesized derivatives have demonstrated significant Minimum Inhibitory Concentrations (MIC) values, indicating strong antifungal activity . This suggests its potential use in developing treatments for fungal infections.

Antitumor and Cytotoxic Activity

Thiazole derivatives, including “5-Bromo-N-phenylthiazol-2-amine,” have been associated with antitumor and cytotoxic activities. They are found in compounds that have been observed to inhibit tumor growth and induce cell death in cancer cells . This opens up avenues for cancer therapy research involving thiazole-based compounds.

Neuroprotective Properties

The thiazole ring is a common structure in neuroprotective drugs. Given the structural similarity, “5-Bromo-N-phenylthiazol-2-amine” could be explored for its neuroprotective effects, potentially aiding in the treatment of neurodegenerative diseases .

DNA Interaction

Compounds with a thiazole structure have been known to interact with DNA and topoisomerase II, leading to DNA double-strand breaks and cell death . This property can be harnessed in the development of drugs targeting specific DNA interactions in pathological conditions.

Peptide Complexation

The ability of thiazole compounds to complex with peptides has implications in drug design, where “5-Bromo-N-phenylthiazol-2-amine” could be used to enhance the efficacy or specificity of peptide-based therapies .

Safety and Hazards

Mechanism of Action

Target of Action

Thiazole derivatives, which include 5-bromo-n-phenylthiazol-2-amine, have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of Action

It’s known that thiazole derivatives can interact with various biochemical pathways and enzymes, or stimulate/block receptors in biological systems . For instance, some thiazole derivatives have been found to bind to DNA and interact with topoisomerase II, resulting in DNA double-strand breaks, a G2 stop, and ultimately, cell death .

Biochemical Pathways

Thiazole derivatives have been found to activate or inhibit various biochemical pathways . For instance, some thiazole derivatives have been found to interact with DNA and topoisomerase II, affecting the DNA replication pathway .

Result of Action

Thiazole derivatives have been found to exhibit antimicrobial effects . For instance, some thiazole derivatives have shown excellent antimicrobial effects against both Gram-negative and Gram-positive bacteria strains .

properties

IUPAC Name |

5-bromo-N-phenyl-1,3-thiazol-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrN2S/c10-8-6-11-9(13-8)12-7-4-2-1-3-5-7/h1-6H,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZYZRVABKWWEMZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC2=NC=C(S2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrN2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20493091 |

Source

|

| Record name | 5-Bromo-N-phenyl-1,3-thiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20493091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-N-phenylthiazol-2-amine | |

CAS RN |

63615-95-2 |

Source

|

| Record name | 5-Bromo-N-phenyl-1,3-thiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20493091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![9-Azabicyclo[3.3.1]nonan-3-ol](/img/structure/B1280003.png)

![5-Bromo-2-[(3,4-dichlorobenzyl)oxy]benzoic acid](/img/structure/B1280028.png)